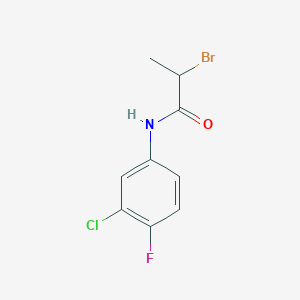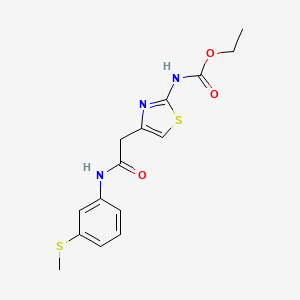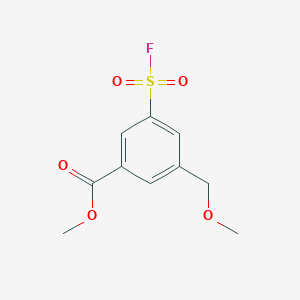![molecular formula C15H15ClN4OS B2466511 N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propionamide CAS No. 894035-89-3](/img/structure/B2466511.png)
N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propionamide” is a compound with a molecular weight of 432.9g/mol and a molecular formula of C23H17ClN4OS . It is a derivative of thiazolo[3,2-b][1,2,4]triazole, a class of compounds that have shown promising anticancer activity against a range of cancer cell lines.
Synthesis Analysis
The synthesis of thiazolo[3,2-b][1,2,4]triazoles involves the reaction of diversely substituted α-bromodiketones, generated in situ by the reaction of NBS and 1,3-diketones, with 3-mercapto[1,2,4]triazoles . The structure of the regioisomer has been confirmed explicitly by heteronuclear 2D-NMR .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the presence of functional groups, while the 1H-NMR and 13C-NMR spectra can provide information about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 432.9g/mol and a molecular formula of C23H17ClN4OS . Other properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles can be inferred from its structural similarity to other thiazoles .科学的研究の応用
Green Synthesis Techniques
- Kumar and Sharma (2017) developed an eco-friendly synthesis method for benzofuran substituted thiazolo[3,2-b][1,2,4]triazoles, involving reactions of 2-acetyl benzofurans and 5-mercapto-3-(4-chlorophenyl)-1,2,4triazole under ultrasonic conditions, followed by cyclisation using Eaton’s reagent under microwave conditions. This highlights an application in green chemistry and sustainable synthesis practices (Kumar & Sharma, 2017).
Anticancer Applications
- Lesyk et al. (2007) synthesized new 5-substituted thiazolo[3,2-b][1,2,4]triazol-6-ones and evaluated them as potential anticancer agents. These compounds showed significant anticancer activity on various cancer cell lines, including renal cancer, leukemia, and melanoma (Lesyk et al., 2007).
Anti-inflammatory and Analgesic Properties
- A study by Tozkoparan et al. (2004) synthesized a series of 6-(a-amino-4-chlorobenzyl)-thiazolo[3,2-b]-1, 2, 4-triazol-5-ols and evaluated their anti-inflammatory and analgesic activities. Among these compounds, one in particular showed the highest dose-dependent analgesic and anti-inflammatory activity without causing gastric lesions (Tozkoparan et al., 2004).
Protection Against Oxidative Stress
- Aktay, Tozkoparan, and Ertan (2005) investigated the protective effects of thiazolo[3,2-b]-1,2,4-triazoles on ethanol-induced oxidative stress in mice. Some of these compounds ameliorated peroxidative injury effectively in organ-selective manners (Aktay et al., 2005).
Antimicrobial Activities
- Kumsi et al. (2010) synthesized bioactive thiazolotriazole derivatives and tested their in-vitro antimicrobial activities. This study indicates the potential of these compounds in antimicrobial applications (Kumsi et al., 2010).
作用機序
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to interact with a variety of biological targets . These include enzymes like cyclooxygenase (COX), which plays a crucial role in the inflammatory response .
Mode of Action
Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects are likely due to the interaction of the compound with its targets, leading to changes in cellular processes.
Biochemical Pathways
Compounds with similar structures have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid and play a key role in inflammation . This suggests that the compound may affect the arachidonic acid pathway and related inflammatory responses.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have similar solubility properties, which could impact its bioavailability.
Result of Action
Thiazole derivatives have been reported to exhibit diverse biological activities, suggesting that the compound may have similar effects . For example, it may exhibit antioxidant activity, reducing oxidative stress in cells, or it may exhibit analgesic and anti-inflammatory activities, reducing pain and inflammation.
将来の方向性
特性
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4OS/c1-2-13(21)17-8-7-12-9-22-15-18-14(19-20(12)15)10-3-5-11(16)6-4-10/h3-6,9H,2,7-8H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOSJOZKVYVENE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCC1=CSC2=NC(=NN12)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2466428.png)
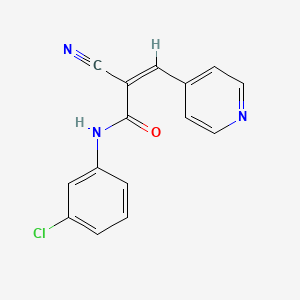
![4,7-Dimethyl-6-(3-methylphenyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2466430.png)
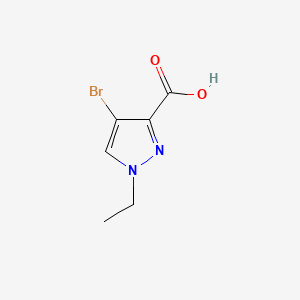
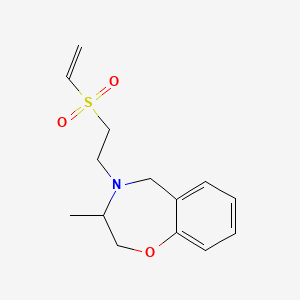
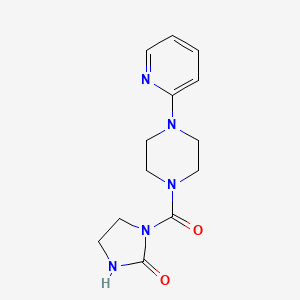
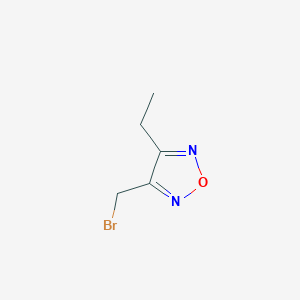
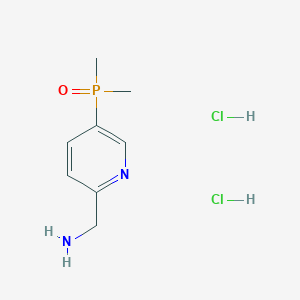
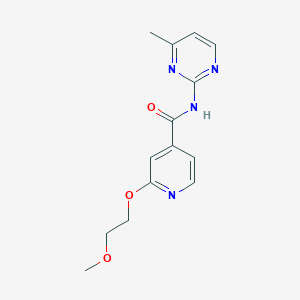
amine hydrochloride](/img/structure/B2466444.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzamide](/img/structure/B2466445.png)
